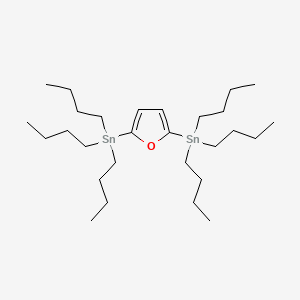

2,5-Bis(tri-n-butylstannyl)furan

描述

Structure

2D Structure

属性

IUPAC Name |

tributyl-(5-tributylstannylfuran-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUYAXFJUMLGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468839 | |

| Record name | 2,5-Bis(tri-n-butylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193361-76-1 | |

| Record name | 2,5-Bis(tri-n-butylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Importance of the Furan Scaffold in Chemical Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in chemical research, particularly in medicinal chemistry and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its significance.

Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The furan nucleus can be found in numerous approved drugs, where it often plays a crucial role in the molecule's mechanism of action. researchgate.net The ability of the furan ring to act as a bioisosteric replacement for other aromatic systems allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility and metabolic stability.

In the realm of materials science, the incorporation of furan units into conjugated polymers has led to the development of organic semiconductors with tunable electronic and photophysical properties. rsc.orgresearchgate.net These furan-based polymers are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The inherent asymmetry and reactivity of the furan ring provide a platform for creating diverse and functional polymeric structures. rsc.org

Organostannyl Reagents: Versatile Building Blocks for Carbon Carbon Bond Formation

Organostannyl reagents, also known as organotins or stannanes, are a class of organometallic compounds that have become indispensable tools in organic synthesis. Their primary utility lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. rsc.orglookchem.com This reaction allows for the formation of new carbon-carbon bonds between the organostannane and an organic electrophile, such as an aryl or vinyl halide or triflate. rsc.org

A key advantage of organostannyl reagents is their remarkable stability to air and moisture, which simplifies their handling and purification compared to many other organometallic compounds. rsc.org They are also compatible with a wide range of functional groups, enabling their use in complex synthetic sequences without the need for extensive protecting group strategies. rsc.org The reactivity of the tin-carbon bond can be modulated by the nature of the organic groups attached to the tin atom, providing a degree of control over the cross-coupling process.

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) complex. rsc.org The cycle typically proceeds through three key steps: oxidative addition of the organic electrophile to the palladium center, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination of the final coupled product, regenerating the palladium(0) catalyst. rsc.org

A Bifunctional Precursor for Diverse Transformations: the Case of 2,5 Bis Tri N Butylstannyl Furan

Established Synthetic Routes to Furan-Based Organostannanes

The generation of furan-based organostannanes is a cornerstone for the synthesis of more complex furan-containing molecules. The reactivity of the carbon-tin bond allows for subsequent reactions, such as Stille cross-coupling, to form new carbon-carbon bonds.

Preparation via Lithiation and Subsequent Transmetalation with Tributyltin Chloride

The most common and well-documented method for synthesizing this compound involves a two-step process initiated by the deprotonation of furan. This is followed by a transmetalation reaction with tributyltin chloride.

The reaction begins with the lithiation of furan. Furan is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, under an inert atmosphere to prevent the reaction of the highly reactive organolithium species with atmospheric moisture or oxygen. The n-butyllithium selectively deprotonates the furan ring at the positions adjacent to the oxygen atom (the α-positions), which are the most acidic protons, to form a dilithiofuran intermediate.

In the second step, tributyltin chloride ([CH₃(CH₂)₃]₃SnCl) is added to the reaction mixture. sigmaaldrich.com The lithium atoms of the dilithiofuran intermediate are then displaced by the tributyltin group in a transmetalation reaction, yielding the desired this compound. The reaction is typically stirred for several hours to ensure complete conversion.

A representative procedure involves treating furan with two equivalents of n-BuLi, followed by the addition of two equivalents of tributyltin chloride. The reaction progress can be monitored by standard chromatographic or spectroscopic techniques. After the reaction is complete, a standard aqueous workup is performed to quench any remaining reactive species and to separate the organic product from inorganic salts. The crude product is then purified, often by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

| Reactant | Role | Typical Solvent | Typical Temperature |

| Furan | Starting material | Tetrahydrofuran (THF) | -78°C to room temp. |

| n-Butyllithium (n-BuLi) | Deprotonating agent | Tetrahydrofuran (THF) | -78°C |

| Tributyltin Chloride | Stannylating agent | Tetrahydrofuran (THF) | -78°C to room temp. |

Alternative Synthetic Approaches for Related Dinstannyl Furans

While the lithiation-transmetalation route is prevalent for this compound, other methods have been developed for the synthesis of related distannyl furans and other organostannanes. These alternative approaches can sometimes offer advantages in terms of substrate scope or functional group tolerance.

For instance, palladium-catalyzed coupling reactions of acid chlorides with organotin reagents represent a powerful method for forming carbon-carbon bonds, and variations of this chemistry can be adapted for the synthesis of organostannanes themselves. orgsyn.org Another approach involves the use of tributyltin hydride in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile), to add a tributyltin group across a double or triple bond. orgsyn.org This method has been successfully employed to synthesize (E)-1,2-bis(tributylstannyl)ethylene. orgsyn.org

Furthermore, the synthesis of other disubstituted furans can provide insight into potential alternative routes. For example, efficient two-step sequences have been developed for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes using solid-supported reagents like Amberlyst A21 and Amberlyst 15. rsc.org Another one-pot, two-step reaction strategy has been used to synthesize 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural (B1680220). rsc.org While not directly producing a distannyl furan, these methods highlight the diverse chemical transformations possible on the furan ring, which could potentially be adapted for stannylation.

Biocatalytic methods are also emerging for the synthesis of functionalized furans, such as the production of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (HMF) using whole-cell biocatalysts. frontiersin.orgnih.gov These biological approaches can offer high selectivity and operate under mild reaction conditions. frontiersin.org

Evaluation of Synthetic Efficiency, Yields, and Scalability Considerations

The efficiency of the lithiation and subsequent transmetalation method for preparing this compound is generally good, with reported yields varying depending on the specific reaction conditions and the scale of the synthesis. While specific yield data for this compound is not always explicitly reported in the literature, related syntheses of organostannanes provide a useful benchmark. For example, the synthesis of tributylethynylstannane via a similar lithiation-transmetalation protocol reports yields in the range of 31-35%. orgsyn.org The subsequent hydrostannylation to form (E)-1,2-bis(tributylstannyl)ethylene proceeds with much higher efficiency, yielding 88-92% of the product. orgsyn.org

Purification of the final product can also present challenges. The high boiling point of this compound often requires vacuum distillation, and the removal of residual tin byproducts can be difficult. Chromatographic purification is effective but may not be practical for large-scale production.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, stands as a powerful tool for carbon-carbon bond formation due to its high functional group tolerance and stereospecificity. uwindsor.cawikipedia.org this compound serves as an effective bifunctional nucleophile in this reaction, enabling the introduction of two substituents at the 2- and 5-positions of the furan ring.

Coupling with Aryl and Heteroaryl Halides and Pseudohalides

The reaction of this compound with a variety of aryl and heteroaryl halides (iodides, bromides) and pseudohalides (triflates) provides a direct and efficient route to 2,5-disubstituted furans. researchgate.net The general mechanism of the Stille reaction involves a catalytic cycle comprising oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organostannane, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

A primary application of this compound in Stille coupling is the synthesis of 2,5-diaryl- and 2,5-diheteroarylfurans. These compounds are of significant interest due to their presence in medicinally relevant molecules and as components of optoelectronic materials. acs.org The double cross-coupling reaction of this compound with two equivalents of an aryl or heteroaryl halide, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), leads to the formation of symmetrical 2,5-disubstituted furans. For instance, the reaction with aryl iodides has been shown to proceed efficiently, providing good to excellent yields of the desired products. researchgate.net

Unsymmetrical 2,5-diaryl- or 2,5-diheteroarylfurans can also be synthesized through a stepwise approach. This involves a mono-coupling reaction to yield a 2-aryl-5-(tri-n-butylstannyl)furan intermediate, which can then be subjected to a second Stille coupling with a different aryl or heteroaryl halide.

Table 1: Examples of 2,5-Diaryl- and 2,5-Diheteroarylfurans Synthesized via Stille Coupling

| Aryl/Heteroaryl Halide | Catalyst | Product | Reference |

| Aryl Iodide | Pd(PPh₃)₄ | 2,5-Diaryl-furan | researchgate.net |

| Aryl Bromide | Pd(dba)₂/DAB-Cy | 2,5-Diaryl-furan | researchgate.net |

| 5-Iodoisoindigo derivative | Not specified | 2,5-Bis[5-(N,N′-dihexylisoindigo)]tellurophene | researchgate.net |

Note: This table provides illustrative examples and is not exhaustive.

The Stille coupling of this compound is a valuable method for creating precursors to more complex functionalized furan derivatives. acs.orgresearchgate.net For example, dicationic 2,5-bis(4-guanidinophenyl)furans have been synthesized starting from this compound. researchgate.net The initial Stille coupling introduces the aryl groups, which can then be further elaborated to incorporate the desired functional moieties. This strategy allows for the construction of molecules with potential applications in medicinal chemistry, such as DNA binding agents. researchgate.net

Furthermore, the introduction of aryl groups with specific substituents via Stille coupling can be used to tune the electronic and optical properties of the resulting furan derivatives, making them suitable for applications in materials science. acs.org

While this compound is a symmetrical reagent, the concept of regioselectivity becomes crucial when considering unsymmetrical starting materials or when performing sequential coupling reactions. The inherent reactivity differences between the two stannyl (B1234572) groups are generally minimal. However, in stepwise syntheses, the electronic nature of the first-introduced substituent can potentially influence the reactivity of the remaining stannyl group in the second coupling step.

The scope of the Stille coupling with this compound is broad, tolerating a wide range of functional groups on the aryl or heteroaryl halide coupling partner. uwindsor.ca However, the efficiency of the coupling can be influenced by the nature of the halide, with aryl iodides generally being more reactive than aryl bromides. researchgate.net The choice of palladium catalyst and ligands can also play a significant role in optimizing reaction yields and minimizing side reactions. uwindsor.ca For instance, the use of copper(I) iodide as a co-catalyst has been reported to be beneficial in some cases. researchgate.net

Table 2: Factors Influencing Stille Coupling of this compound

| Factor | Observation | Reference |

| Halide Reactivity | Aryl iodides are generally more reactive than aryl bromides. | researchgate.net |

| Catalyst System | Pd(PPh₃)₄ and Pd(dba)₂/DAB-Cy are effective catalysts. | researchgate.net |

| Additives | Copper(I) iodide can act as a beneficial co-catalyst. | researchgate.net |

| Solvent | N,N-dimethylformamide (DMF) is a commonly used solvent. | researchgate.net |

Investigations into Other Transition Metal-Catalyzed Coupling Reactions

While palladium-catalyzed Stille coupling is the most extensively studied reaction involving this compound, the potential for this organostannane to participate in other transition metal-catalyzed reactions is an area of interest. For instance, nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for related organostannanes and could potentially be applied to this compound. acs.org The development of such alternative coupling methodologies could offer complementary reactivity and substrate scope.

Organometallic Reactivity Beyond Canonical Cross-Coupling

The utility of this compound extends beyond traditional cross-coupling reactions. The tin-carbon bonds can undergo transmetalation with other metals, opening up avenues for the synthesis of other organometallic furan derivatives. These new species could then be employed in a variety of catalytic or stoichiometric transformations.

Furthermore, electrophilic destannylation reactions, where the tributylstannyl group is replaced by an electrophile, represent another facet of its reactivity. researchgate.net This allows for the direct introduction of a range of functional groups onto the furan ring, complementing the functionalities that can be introduced via cross-coupling.

Applications in Advanced Materials Research and Polymer Science

Building Block for Conjugated Polymer Architectures

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This structure is responsible for their unique electronic properties, making them suitable for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). 2,5-Bis(tri-n-butylstannyl)furan serves as a fundamental building block for creating such polymers.

The primary method for incorporating the furan (B31954) moiety into a polymer backbone using this compound is the Stille cross-coupling reaction. wiley-vch.de Stille polymerization is a powerful and versatile polycondensation technique that involves the palladium-catalyzed reaction between an organostannane (like this compound) and an organic dihalide or ditriflate. wiley-vch.de This reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to produce high molecular weight polymers with well-defined structures. wiley-vch.de

The general mechanism for Stille polycondensation involves a catalytic cycle with a palladium(0) complex. The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic dihalide (Ar-X-Ar'-X) to form a palladium(II) species.

Transmetalation: The organostannane monomer (Bu₃Sn-Ar''-SnBu₃) transfers one of its organic groups to the palladium(II) complex, displacing a tin-containing byproduct.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the new C-C bond in the growing polymer chain, regenerating the palladium(0) catalyst which re-enters the cycle. wiley-vch.de

An example is the synthesis of a donor-acceptor copolymer, PFBT-BDT, which is based on furan-containing benzothiadiazole (FBT) and benzodithiophene (BDT). researchgate.net This polymer was synthesized via a Pd-catalyzed Stille-coupling reaction, demonstrating good solubility and thermal stability. researchgate.net

Table 1: Properties of Furan-Containing Copolymer PFBT-BDT

| Property | Value |

|---|---|

| LUMO Energy Level | -3.48 eV |

| HOMO Energy Level | -5.44 eV |

| Optical Band Gap (Eg) | 1.96 eV |

| Maximum Absorption | 522 nm |

Data sourced from a study on a novel D-π-A copolymer, PFBT-BDT. researchgate.net

The choice to incorporate furan units into π-conjugated systems is a strategic design decision aimed at fine-tuning the material's properties. Furan's unique characteristics, compared to other heterocycles like thiophene (B33073), offer several advantages for material design. rsc.org Furan is derived from bio-renewable resources, making it a more sustainable option in polymer synthesis. researchgate.net

Key advantages of integrating furan units include:

Enhanced Solubility and Fluorescence : A comparative study between structural isomers containing bifuran and bithiophene units revealed that the bifuran-containing compounds exhibit higher fluorescence and better solubility. rsc.org

Increased Stability of Oxidized Species : The same study found that the oxidized species (radical cations) of the bifuran compounds were more stable than their bithiophene counterparts. rsc.org

Tunable Electronic Properties : The weaker aromaticity of the furan ring compared to thiophene alters the electronic structure of the polymer. researchgate.net This can be leveraged to adjust the material's bandgap and energy levels for specific applications. For instance, adjusting the length of oligofuran building blocks allows for tuning the bandgaps of the resulting polymers across the visible to near-infrared regions. rsc.orgbit.edu.cn

Improved Planarity : The selective replacement of thiophene with furan can yield polymers with nearly comparable performance while improving sustainability. researchgate.net The smaller size of the oxygen atom in furan compared to sulfur in thiophene can influence the planarity of the polymer backbone, which in turn affects charge transport. rsc.orgmdpi.com

These structure-property relationships provide clear guidelines for designing furan-based conjugated materials for high-performance electronic devices. researchgate.net

Precursor for Optoelectronic Materials

Beyond long-chain polymers, this compound is a crucial precursor for synthesizing well-defined, shorter-chain oligomers and molecular materials for optoelectronics. These materials are often used as model systems to understand fundamental photophysical processes or as active components in devices themselves. nih.govacs.org

The synthesis of furan-based oligomers often employs the same Stille coupling chemistry used for polymers, but with monofunctional reagents to cap the chain ends or by controlling the stoichiometry to limit the degree of polymerization. This allows for the creation of highly pure, monodisperse materials with precise conjugation lengths.

A notable example is the design and synthesis of 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan, a furan-thiophene-phenylene co-oligomer designed for organic lasing applications. rsc.org This material, when grown as a single crystal, demonstrated advanced optoelectronic properties, including a high photoluminescence quantum yield and ambipolar charge transport. rsc.org The incorporation of the furan unit was critical to achieving these properties. rsc.org

Table 2: Optoelectronic Properties of a Furan-Thiophene-Phenylene Co-Oligomer Crystal

| Property | Value |

|---|---|

| Photoluminescence Quantum Yield | 29% |

| Hole Mobility (μh) | ~0.7 cm² V⁻¹ s⁻¹ |

| Electron Mobility (μe) | ~0.1 cm² V⁻¹ s⁻¹ |

| Emission Spectrum | Yellow region |

Data sourced from a study on an organic lasing system, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan. rsc.org

The synthesis of such materials highlights the utility of this compound as a starting point for creating functional optoelectronic systems. nih.govacs.org By coupling it with different aromatic bromides, a library of oligomers with varying electronic and optical properties can be generated, paving the way for their use in light-emitting transistors and other advanced devices. acs.org

Role in the Synthesis of Complex Organic Molecules for Chemical Biology

Construction of Furan-Derived Scaffolds for Chemical Biology Research

The furan (B31954) core is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous biologically active compounds. 2,5-Bis(tri-n-butylstannyl)furan provides a convenient entry point for the synthesis of 2,5-disubstituted furans, which can be further elaborated into a variety of complex structures.

Synthesis of Dicationic Furan Derivatives

Dicationic molecules often exhibit interesting biological activities, including strong binding to the minor groove of DNA. The synthesis of dicationic furan derivatives can be achieved through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, utilizing this compound as a key intermediate.

While direct synthesis from this compound is a theoretical possibility, a common strategy involves the initial synthesis of a di-halogenated or di-activated furan derivative, which is then coupled with appropriate cationic precursors. However, the use of this compound in a Stille coupling with a suitable halogenated cationic partner represents a more direct approach. The general scheme for such a reaction would involve the palladium-catalyzed coupling of the distannylfuran with a halide bearing a positively charged group or a precursor that can be readily converted to one.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Halogenated Cationic Precursor | Palladium Complex (e.g., Pd(PPh₃)₄) | Dicationic Furan Derivative |

Detailed research findings on the direct synthesis of dicationic furan derivatives from this compound are not extensively reported in publicly available literature, suggesting this may be a niche or developing area of research.

Access to 'Reversed' Diamidine and Amidoxime (B1450833) Analogs

'Reversed' diamidine and amidoxime analogs of furan are of significant interest due to their potential as antimicrobial and antiparasitic agents. A prominent example is Furamidine, a dicationic diamidine that binds to the minor groove of DNA. The synthesis of these compounds often proceeds through a dinitrile intermediate, which can be prepared using this compound.

A key intermediate in the synthesis of these analogs is 2,5-bis(4-cyanophenyl)furan (B113920). semanticscholar.org While other methods exist for its synthesis, the use of toxic organotin reagents has been noted as a potential route, highlighting the relevance of this compound. semanticscholar.org The synthetic strategy involves a Stille coupling reaction between this compound and a halogenated benzonitrile, typically 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile, in the presence of a palladium catalyst.

Reaction Scheme for the Synthesis of 2,5-Bis(4-cyanophenyl)furan:

Once the 2,5-bis(4-cyanophenyl)furan intermediate is obtained, it can be converted to the corresponding 'reversed' diamidine or amidoxime analogs.

Synthesis of 'Reversed' Diamidine Analogs: The dinitrile is converted to a bis-imidate ester, which is then treated with ammonia (B1221849) or an appropriate amine to yield the diamidine.

Synthesis of 'Reversed' Amidoxime Analogs: The dinitrile can be reacted with hydroxylamine (B1172632) to produce the corresponding bis-amidoxime.

| Intermediate | Reagents for Amidination | Final Product |

| 2,5-Bis(4-cyanophenyl)furan | 1. HCl, Ethanol2. Ammonia | 2,5-Bis(4-amidinophenyl)furan (Furamidine) |

| Intermediate | Reagents for Amidoximation | Final Product |

| 2,5-Bis(4-cyanophenyl)furan | Hydroxylamine | 2,5-Bis(4-(N'-hydroxycarbamimidoyl)phenyl)furan |

This approach provides a versatile platform for creating a library of 'reversed' diamidine and amidoxime analogs with varying substitution patterns for structure-activity relationship studies.

Methodologies for Diverse Furan Functionalization in Complex Synthesis

The tributylstannyl groups in this compound are highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a cornerstone for diverse furan functionalization. The Stille reaction is the most prominent methodology employed, allowing for the introduction of a wide range of substituents at the 2 and 5 positions of the furan ring.

The versatility of the Stille coupling allows for the reaction of this compound with various organic electrophiles, including:

Aryl and Heteroaryl Halides: For the synthesis of 2,5-di(hetero)arylfurans.

Vinyl Halides: To introduce alkenyl substituents.

Acyl Chlorides: For the preparation of 2,5-diacylfurans.

Alkyl Halides: While less common, under specific conditions, alkyl groups can be introduced.

The choice of palladium catalyst and ligands is crucial for the success and selectivity of these reactions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. The reaction conditions, such as solvent, temperature, and the presence of additives, can be optimized to achieve high yields and chemoselectivity.

A significant advantage of using this compound is the ability to perform sequential or one-pot reactions to introduce two different substituents at the 2 and 5 positions, leading to the synthesis of unsymmetrical 2,5-disubstituted furans. This is achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.

| Coupling Partner | Catalyst System | Product Type |

| Aryl Iodide | Pd(PPh₃)₄ | 2,5-Diarylfuran |

| Heteroaryl Bromide | PdCl₂(PPh₃)₂/CuI | 2,5-Di(heteroaryl)furan |

| Vinyl Triflate | Pd(dba)₂/P(fur)₃ | 2,5-Divinylfuran |

| Acyl Chloride | PdCl(PPh₃)₂ (acyl) | 2,5-Diacylfuran |

The development of these methodologies has significantly expanded the synthetic toolbox for accessing a wide array of functionalized furan derivatives, which are invaluable for exploring new frontiers in chemical biology and medicinal chemistry.

Advanced Characterization Techniques and Computational Studies of 2,5 Bis Tri N Butylstannyl Furan and Its Derivatives

Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopy is the cornerstone for the molecular-level investigation of 2,5-Bis(tri-n-butylstannyl)furan, offering non-destructive and highly detailed information. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly vital for confirming the compound's identity and assessing its purity.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. The symmetry of the molecule, with two identical tributylstannyl groups at the 2- and 5-positions of the furan (B31954) ring, simplifies the expected spectra.

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. Due to the symmetrical substitution, the two protons on the furan ring (at the 3- and 4-positions) are chemically equivalent and are expected to appear as a single sharp singlet. The protons of the four butyl groups attached to each tin atom will give rise to a series of multiplets with integrations corresponding to the CH₂, CH₂, CH₂, and CH₃ groups. The chemical shifts of the butyl protons are influenced by the electropositive tin atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, two distinct signals are expected for the furan ring carbons: one for the tin-substituted carbons (C2/C5) and another for the unsubstituted carbons (C3/C4). The butyl groups will show four separate signals corresponding to the four different carbon atoms in the alkyl chain. The chemical shifts, particularly of the furan carbons, are sensitive to the electronic effects of the tributylstannyl substituents. rsc.org The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and adjacent carbon atoms can provide further structural confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) * | Assignment |

| ¹H NMR | ~6.5-6.8 | Furan ring protons (H3, H4) |

| 0.9 (triplet) | -CH₃ of butyl groups | |

| 1.3 (sextet) | -CH₂-CH₃ of butyl groups | |

| 1.5 (quintet) | -Sn-CH₂-CH₂- of butyl groups | |

| 1.1 (triplet) | -Sn-CH₂- of butyl groups | |

| ¹³C NMR | ~150-155 | Furan ring carbons (C2, C5) |

| ~118-122 | Furan ring carbons (C3, C4) | |

| ~29 | -Sn-CH₂-CH₂ - of butyl groups | |

| ~27 | -CH₂-CH₂ -CH₃ of butyl groups | |

| ~14 | -CH₃ of butyl groups | |

| ~10 | -Sn-CH₂ - of butyl groups |

*Predicted values are based on data for 2-(tributylstannyl)furan (B54039) and other 2,5-disubstituted furans. rsc.orgsigmaaldrich.comsigmaaldrich.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by absorptions from the furan ring and the butyl chains. Key expected vibrational bands include C-H stretching from both the aromatic furan ring and the aliphatic butyl groups, C-O-C stretching of the furan ether linkage, and vibrations associated with the Sn-C bonds. The absence of certain bands, such as O-H or C=O stretching, can confirm the purity of the compound.

| Wavenumber (cm⁻¹) * | Vibrational Mode | Assignment |

| ~3100 | C-H stretch | Furan ring |

| 2850-2960 | C-H stretch | Butyl groups (aliphatic) |

| ~1500-1600 | C=C stretch | Furan ring |

| ~1000-1250 | C-O-C stretch | Furan ring ether linkage |

| ~750-800 | C-H out-of-plane bend | Furan ring |

| ~500-600 | Sn-C stretch | Tributylstannyl groups |

*Characteristic ranges based on general data for furans and organotin compounds. globalresearchonline.netudayton.edu

Crystallographic Analysis for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not widely reported in the literature, analysis of related compounds allows for a reliable prediction of its solid-state geometry.

Studies on similar organotin compounds reveal that the tin atom typically adopts a distorted tetrahedral geometry. lupinepublishers.comnih.gov In this compound, each tin atom would be bonded to three butyl groups and one furan-ring carbon. The furan ring itself is expected to be largely planar. Crystallographic data for related structures, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, confirm the planarity of the central furan ring and show how substituents can influence packing in the crystal lattice. nih.govresearchgate.net A full crystallographic analysis of the title compound would elucidate the precise torsion angles between the furan plane and the Sn-C bonds, as well as reveal any significant intermolecular (e.g., van der Waals) forces that dictate the crystal packing.

Theoretical and Computational Chemistry for Electronic Structure and Reaction Pathways

Computational chemistry provides powerful insights into the molecular and electronic properties of compounds that can be difficult to measure experimentally. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are invaluable.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by finding the lowest energy conformation, yielding bond lengths and angles that can be compared with experimental crystallographic data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. globalresearchonline.netnih.gov Comparing these computed values with experimental spectra aids in the definitive assignment of signals and bands.

Analyze Electronic Properties: Determine the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This analysis helps in understanding the reactivity of the molecule, identifying the likely sites for electrophilic or nucleophilic attack, and explaining the electronic effects of the stannyl (B1234572) groups on the furan ring. globalresearchonline.net

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict the properties of molecules in their excited states. researchgate.net This is particularly useful for understanding the interaction of molecules with light. For this compound, TDDFT calculations can:

Simulate UV-Visible Spectra: Predict the electronic absorption spectrum by calculating the energies of vertical electronic transitions (e.g., π→π*) and their corresponding oscillator strengths. globalresearchonline.net

Investigate Photophysical Processes: Provide insight into the nature of excited states, which is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or photostabilizers.

Together, these computational methods provide a theoretical framework that complements experimental data, leading to a more profound understanding of the structure, properties, and potential reactivity of this compound and its derivatives.

Future Research Directions and Emerging Applications in 2,5 Bis Tri N Butylstannyl Furan Chemistry

Innovations in Green and Sustainable Synthetic Strategies

The synthesis and application of organotin compounds, including 2,5-Bis(tri-n-butylstannyl)furan, have traditionally been associated with environmental and toxicity concerns. The tributyltin moiety, in particular, is a known marine pollutant. Consequently, a major thrust of future research is the development of greener and more sustainable synthetic protocols.

Current research is exploring several innovative approaches to minimize the environmental footprint associated with the synthesis of stannylated furans. These include catalyst-free methods and the application of continuous flow technology. researchgate.nettue.nl Catalyst-free approaches for the synthesis of polysubstituted furans, for example, through one-pot reactions of readily available starting materials, offer a promising alternative to traditional metal-catalyzed methods. researchgate.netnih.govmdpi.com While not yet specifically applied to this compound, these methods provide a conceptual framework for future development.

Continuous flow chemistry presents another significant opportunity for greening the synthesis of organostannanes. tue.nlyoutube.commdpi.com Flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for process intensification, leading to higher yields and reduced waste. tue.nlyoutube.com The on-demand generation of reactive intermediates in a closed system can minimize operator exposure and environmental release. youtube.com The principles of flow chemistry could be applied to the classical synthesis of this compound, which typically involves the reaction of furan (B31954) with a strong base and a tributyltin halide. wikipedia.org

| Green Strategy | Potential Advantage for this compound Chemistry |

| Catalyst-Free Synthesis | Reduces reliance on potentially toxic metal catalysts and simplifies purification. researchgate.netchemistryviews.org |

| Continuous Flow Chemistry | Improves safety, control, and efficiency; minimizes waste and exposure. tue.nlmdpi.com |

| Tin-Catalytic Stille Coupling | Drastically reduces toxic organotin byproducts and improves atom economy. sigmaaldrich.com |

| Use of Bio-based Solvents | Decreases the use of volatile and hazardous organic solvents. |

Future research in this area will likely focus on integrating these strategies to develop a truly sustainable life cycle for this compound, from its synthesis to its application.

Expanding the Scope of Catalytic Transformations and Reaction Platforms

While this compound is a well-established reagent for Stille cross-coupling reactions, its full potential in other catalytic transformations remains largely untapped. The bifunctional nature of the molecule makes it an ideal candidate for the synthesis of complex molecular architectures.

One of the most promising areas of expansion is in polymerization reactions to create novel furan-containing polymers. researchgate.net Furan-based polymers are of interest due to their potential derivation from biomass and their unique electronic and physical properties. researchgate.netijabbr.com this compound can serve as a key monomer in step-growth polymerization with various dihaloarenes to produce well-defined conjugated polymers. These materials have potential applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The properties of the resulting polymers can be tuned by the choice of the coupling partner.

Another emerging area is the use of this compound in the synthesis of macrocycles. researchgate.netnih.gov The defined geometry of the furan ring and the ability to perform sequential or dual cross-couplings make it a valuable building block for constructing shape-persistent macrocyclic structures. These furan-containing macrocycles could find applications in host-guest chemistry, molecular recognition, and as precursors to larger, more complex supramolecular assemblies. Research has shown that furan-acetylene macrocycles exhibit interesting electronic and optical properties that are dependent on the ring size. nih.gov

The table below summarizes potential expanded catalytic applications for this compound.

| Catalytic Transformation | Potential Products | Emerging Applications |

| Stille Polymerization | Conjugated Furan-Containing Polymers | Organic Electronics, Sensors |

| Sequential Cross-Coupling | Unsymmetrical 2,5-Disubstituted Furans | Pharmaceuticals, Fine Chemicals |

| Macrocyclization Reactions | Furan-Containing Macrocycles | Host-Guest Chemistry, Supramolecular Chemistry |

| Diels-Alder Reactions | Functionalized Bicyclic Ethers | Complex Molecule Synthesis |

Further research will likely explore new catalyst systems that can mediate novel transformations of this compound, moving beyond palladium-catalyzed reactions to include other transition metals like nickel, copper, or gold, which could unlock new reactivity patterns.

Novel Applications in Interdisciplinary Scientific Fields

The unique structural and reactive properties of this compound and its derivatives are paving the way for their application in diverse scientific fields beyond traditional organic synthesis.

In the field of materials science , the primary application lies in the synthesis of conducting polymers. Polyfurans and their copolymers are being investigated for their electrical conductivity and thermal stability. researchgate.netnih.gov By reacting this compound with appropriate dihalogenated comonomers, polymers with tunable bandgaps and conductivities can be produced. ijabbr.comnih.gov These materials are candidates for use in flexible electronics, antistatic coatings, and sensors.

In medicinal chemistry , furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.compharmaguideline.com The organotin moieties themselves can also impart biological activity. nih.govnih.govnih.gov this compound serves as a precursor for the synthesis of complex furan derivatives with potential therapeutic applications. For example, it has been used to synthesize dicationic 2,5-diphenylfuran (B1207041) derivatives that show significant DNA binding affinity, a property often associated with antimicrobial and antitumor agents. The ability to easily introduce a variety of substituents onto the furan core allows for the creation of libraries of compounds for biological screening. nih.govmdpi.com

The development of novel sensors represents another exciting frontier. The conjugated systems that can be synthesized from this compound can exhibit changes in their optical or electronic properties upon binding to specific analytes. This could be exploited for the development of chemosensors for the detection of metal ions, anions, or biologically important molecules.

| Interdisciplinary Field | Specific Application | Research Findings and Potential |

| Materials Science | Synthesis of Conducting Polymers | Furan-based polymers with tunable electronic properties for flexible electronics. ijabbr.comresearchgate.netnih.gov |

| Medicinal Chemistry | Precursor for Bioactive Molecules | Synthesis of dicationic furans with DNA-binding and potential antimicrobial/antitumor activity. ijabbr.comnih.govnih.gov |

| Sensor Technology | Development of Chemosensors | Conjugated furan derivatives for the optical or electronic detection of analytes. |

As our understanding of the relationship between molecular structure and function deepens, it is anticipated that this compound will be utilized to create even more sophisticated and functional molecules for a wide range of interdisciplinary applications.

常见问题

Q. What are the optimal synthetic routes for preparing 2,5-Bis(tri-n-butylstannyl)furan, and how can side reactions be minimized?

The synthesis typically involves stannylation of furan derivatives. A common approach is the reaction of 2,5-dilithiofuran with tri-n-butyltin chloride under inert conditions. Key parameters include temperature control (−78°C to room temperature), solvent choice (e.g., THF or ethers), and stoichiometric ratios to avoid over-stannylation or decomposition. Side reactions like tin-ligand disproportionation can be mitigated by using freshly distilled reagents and excluding moisture. Characterization via NMR and mass spectrometry is critical to confirm purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- and NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and tin-bound butyl groups (δ 0.8–1.6 ppm).

- NMR : Confirm tin environments (typical δ −10 to +50 ppm for trialkyltin compounds).

- Mass Spectrometry (EI/ESI) : Detect molecular ion peaks and fragmentation patterns (e.g., loss of butyl groups).

- XRD : Resolve crystal structure to verify stereochemistry and bond angles .

Q. How does the steric bulk of tri-n-butylstannyl groups influence the reactivity of the furan ring?

The bulky tributyltin groups shield the furan ring, reducing electrophilic substitution but enhancing stability toward oxidation. This steric hindrance can direct reactivity toward transmetallation or Stille coupling reactions, where the tin groups act as transfer agents. Comparative studies with less bulky substituents (e.g., trimethyltin) show faster reaction kinetics but lower thermal stability .

Advanced Research Questions

Q. What catalytic systems are effective for Stille coupling reactions involving this compound?

Palladium-based catalysts (e.g., Pd(PPh) or Pd(dba)) are widely used. Key considerations:

- Ligand design : Bulky ligands (e.g., AsPh) improve selectivity by reducing homocoupling.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions.

- Additives : CuI or LiCl accelerates transmetallation. Monitor reaction progress via GC-MS to optimize yields .

Q. How do electronic effects of the tin substituents impact the furan ring’s redox behavior?

Cyclic voltammetry studies reveal that electron-donating tri-n-butylstannyl groups lower the oxidation potential of the furan ring compared to unsubstituted furans. This facilitates applications in electrochemical synthesis, such as forming conductive polymers. Computational DFT analysis can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity patterns .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, releasing butyl fragments and forming tin oxides. In solution, prolonged exposure to light or oxygen accelerates degradation. Stabilizers like BHT (butylated hydroxytoluene) or storage under argon can extend shelf life. LC-MS/MS identifies decomposition byproducts (e.g., dibutyltin oxides) .

Data Contradiction Analysis

Q. How can discrepancies in reported catalytic efficiencies for Stille couplings be resolved?

Contradictions often arise from differences in:

- Catalyst pre-activation : Some protocols pre-reduce Pd catalysts, while others rely on in situ activation.

- Substrate purity : Trace moisture or oxygen degrades tin reagents, skewing results.

- Analytical methods : HPLC vs. NMR integration may yield varying yield calculations. Standardizing reaction conditions and characterization protocols is essential .

Q. Why do some studies report low yields in one-pot syntheses of stannylated furans?

Competing side reactions (e.g., tin-halogen exchange or furan ring hydrogenation) are common. Kinetic studies using in situ IR or Raman spectroscopy can identify intermediate species. Adjusting stoichiometry (e.g., excess Li bases) or switching to milder stannylation agents (e.g., hexaalkyldistannanes) often improves yields .

Methodological Tables

Q. Table 1. Comparison of Catalysts for Stille Coupling

| Catalyst | Ligand | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|

| Pd(PPh) | PPh | THF | 78 | Homocoupled furan |

| Pd(dba) | AsPh | DMF | 92 | None |

| PdCl(MeCN) | None | Toluene | 65 | Tin oxides |

Q. Table 2. Thermal Stability Under Different Atmospheres

| Atmosphere | Decomposition Onset (°C) | Major Byproducts |

|---|---|---|

| N | 185 | Butyl fragments |

| Air | 160 | SnO, CO |

| O | 150 | SnO, HO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。